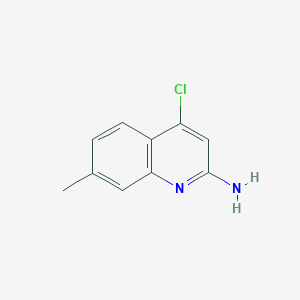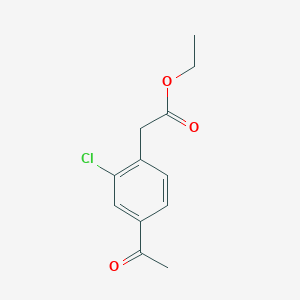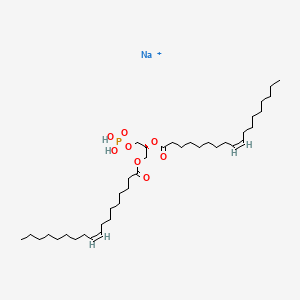
(Z)-(R)-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is a complex organic compound with significant applications in various scientific fields. This compound features a phosphonooxy group, which is known for its bioactive properties and ability to form stable complexes with metals. The presence of dioleate groups adds to its hydrophobic characteristics, making it useful in various industrial and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt typically involves the esterification of oleic acid with (Z)-®-3-(Phosphonooxy)propane-1,2-diol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of immobilized catalysts can enhance the efficiency and yield of the reaction. The final product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt can undergo various chemical reactions, including:
Oxidation: The phosphonooxy group can be oxidized to form phosphonic acid derivatives.
Reduction: The oleate groups can be reduced to form saturated fatty acid derivatives.
Substitution: The sodium ion can be replaced with other cations such as potassium or calcium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ion exchange reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Potassium or calcium salts of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it useful in the formulation of drug delivery systems and biochemical assays.
Medicine
In medicine, (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is investigated for its potential as a drug carrier. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery systems, particularly in cancer therapy.
Industry
In industrial applications, this compound is used as a corrosion inhibitor and a dispersing agent. Its ability to form stable complexes with metal ions helps in preventing corrosion in metal surfaces and improving the dispersion of pigments in paints and coatings.
Mécanisme D'action
The mechanism of action of (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt involves its interaction with metal ions and biological membranes. The phosphonooxy group can chelate metal ions, forming stable complexes that can be used in various applications. The dioleate groups interact with lipid membranes, enhancing the compound’s ability to act as a surfactant and emulsifying agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid derivatives: These compounds share the phosphonooxy group and are used in similar applications such as metal chelation and corrosion inhibition.
Fatty acid esters: These compounds share the dioleate groups and are used as surfactants and emulsifying agents.
Uniqueness
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is unique due to the combination of its phosphonooxy and dioleate groups. This combination allows it to interact with both metal ions and lipid membranes, making it versatile in various applications. Its ability to form stable complexes with metal ions and act as a surfactant sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C39H73NaO8P+ |
|---|---|
Poids moléculaire |
724.0 g/mol |
Nom IUPAC |
sodium;[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/b19-17-,20-18-;/t37-;/m1./s1 |
Clé InChI |
JUKKLZHXFHPJSF-ZBFGHDQJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


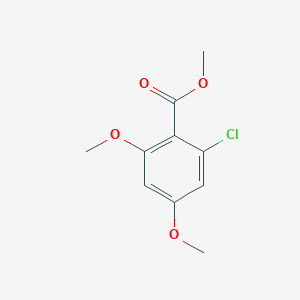

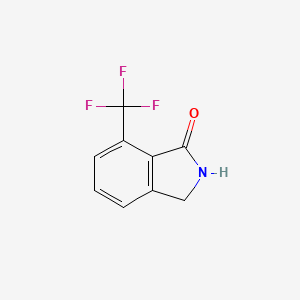
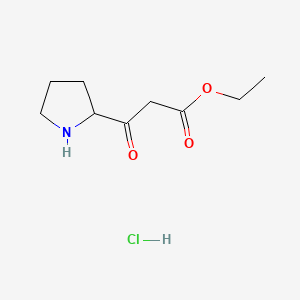

![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
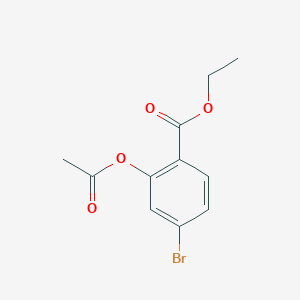
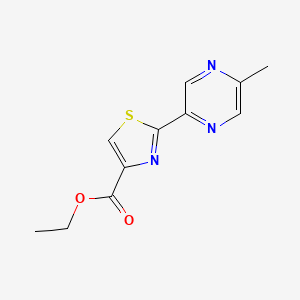
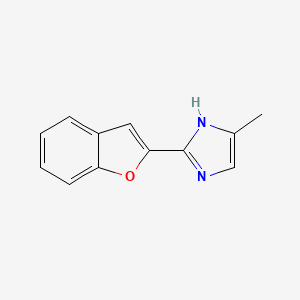
![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)
